Part 1: Physicochemical Properties of the Core Moiety: 3,4-Difluorobenzaldehyde
Part 1: Physicochemical Properties of the Core Moiety: 3,4-Difluorobenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 2-Ethyl-3,4-difluorobenzaldehyde
Introduction
2-Ethyl-3,4-difluorobenzaldehyde is a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified electronic characteristics.[1] The presence of an ethyl group at the ortho position to the aldehyde functionality introduces steric and electronic modifications that can further influence the reactivity and conformational preferences of the molecule. This guide provides a comprehensive overview of the known physical properties of the closely related and commercially available 3,4-difluorobenzaldehyde, and subsequently extrapolates to the predicted properties and a plausible synthetic route for 2-Ethyl-3,4-difluorobenzaldehyde. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.
A thorough understanding of the parent compound, 3,4-difluorobenzaldehyde, is crucial for predicting the properties of its 2-ethyl derivative.
Physical and Chemical Properties
The physical and chemical properties of 3,4-difluorobenzaldehyde are well-documented and summarized in the table below.
| Property | Value | Source |
| CAS Number | 34036-07-2 | [2][3][4][5][6][7] |
| Molecular Formula | C7H4F2O | [2][3][4] |
| Molecular Weight | 142.10 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [3][5][8] |
| Boiling Point | 53-55 °C at 15 mmHg; 180 °C at atmospheric pressure | [2][8] |
| Density | 1.288 - 1.292 g/mL at 25 °C | [3][4][8] |
| Refractive Index (n20/D) | 1.499 - 1.501 | [3][4][8] |
| Flash Point | 65 - 69 °C | [4][8] |
| Solubility | Sparingly soluble in water (3.962 g/L) | [5][8] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3,4-difluorobenzaldehyde.
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¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-difluorobenzaldehyde is characterized by a downfield singlet for the aldehydic proton and a complex multiplet for the aromatic protons. The aldehydic proton's chemical shift is significantly influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atoms.[9][10]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon resonates at a characteristic downfield position. The aromatic carbons show distinct chemical shifts due to the substitution pattern of the fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum of 3,4-difluorobenzaldehyde displays a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1700-1730 cm⁻¹. C-F stretching vibrations are also observed in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[11]
Part 2: Predicted Physicochemical Properties of 2-Ethyl-3,4-difluorobenzaldehyde
Predicted Physical Properties
The introduction of an ethyl group at the C2 position is expected to have the following effects:
| Property | Predicted Change and Rationale |
| Molecular Formula | C9H8F2O |
| Molecular Weight | 170.16 g/mol |
| Boiling Point | Increased compared to 3,4-difluorobenzaldehyde due to the higher molecular weight and increased van der Waals forces. |
| Melting Point | The introduction of the ethyl group may disrupt the crystal lattice packing, potentially leading to a lower melting point if the compound is a solid at room temperature. |
| Density | Likely to be slightly lower than 3,4-difluorobenzaldehyde, as the increase in volume from the ethyl group may be greater than the increase in mass. |
| Solubility | Decreased solubility in polar solvents like water due to the increased hydrophobic character of the ethyl group. Increased solubility in nonpolar organic solvents. |
Predicted Spectroscopic Data
The spectroscopic data for 2-Ethyl-3,4-difluorobenzaldehyde is expected to show distinct features:
-
¹H NMR Spectroscopy:
-
Aldehydic Proton: A singlet is expected, potentially shifted slightly upfield compared to 3,4-difluorobenzaldehyde due to the electron-donating nature of the ethyl group.
-
Aromatic Protons: The aromatic region will show a more complex splitting pattern due to the presence of only two adjacent aromatic protons.
-
Ethyl Group Protons: A quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling between them.[12]
-
-
¹³C NMR Spectroscopy:
-
The spectrum will show additional signals corresponding to the ethyl group carbons.
-
The chemical shifts of the aromatic carbons will be altered due to the electronic and steric effects of the ethyl group.
-
-
Infrared (IR) Spectroscopy:
-
A strong C=O stretching band for the aldehyde will be present.
-
Aliphatic C-H stretching bands from the ethyl group will appear around 2850-3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak will be observed at m/z = 170.16.
-
Fragmentation patterns will likely involve the loss of the ethyl group and the formyl group.
-
Part 3: Proposed Synthetic Strategy for 2-Ethyl-3,4-difluorobenzaldehyde
A plausible synthetic route for 2-Ethyl-3,4-difluorobenzaldehyde can be designed starting from a commercially available difluorinated precursor. A key challenge is the regioselective introduction of the ethyl group.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be obtained from a suitable precursor such as 2-bromo-1-ethyl-3,4-difluorobenzene, which in turn could be synthesized from 1,2,3-trifluorobenzene.
Caption: Retrosynthetic analysis for 2-Ethyl-3,4-difluorobenzaldehyde.
Proposed Forward Synthesis
The following multi-step synthesis is proposed, leveraging well-established organic transformations.
Caption: Proposed forward synthesis of 2-Ethyl-3,4-difluorobenzaldehyde.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Bromo-2,3-difluorobenzene This is a standard electrophilic aromatic substitution.
Step 2: Synthesis of 1-Ethyl-2,3-difluorobenzene via Kumada Coupling This cross-coupling reaction is effective for forming carbon-carbon bonds.
Step 3: Ortho-lithiation and Formylation of 1-Ethyl-2,3-difluorobenzene Directed ortho-metalation is a powerful tool for regioselective functionalization. The fluorine atoms and the ethyl group will direct the lithiation to the desired position.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 1-ethyl-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF).
-
Ortho-lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-Ethyl-3,4-difluorobenzaldehyde.
Part 4: Applications in Drug Discovery and Materials Science
Fluorinated benzaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules and advanced materials.[1][13]
-
Pharmaceuticals: The title compound can serve as a key building block for the synthesis of novel therapeutic agents. The difluoro substitution pattern can enhance metabolic stability and bioavailability.[1] The ortho-ethyl group can provide steric bulk that may influence binding selectivity to target proteins.
-
Agrochemicals: Similar to other fluorinated aromatics, derivatives of 2-Ethyl-3,4-difluorobenzaldehyde could be investigated as potential herbicides, insecticides, or fungicides.[1]
-
Materials Science: The unique electronic properties imparted by the fluorine atoms make this compound a potential precursor for the synthesis of liquid crystals, polymers, and other functional materials with tailored optical and electronic properties.[1]
Part 5: Safety and Handling
While specific safety data for 2-Ethyl-3,4-difluorobenzaldehyde is unavailable, it should be handled with the same precautions as other substituted benzaldehydes. Based on the data for related compounds like 2,3-difluorobenzaldehyde and 3,4-difluorobenzaldehyde, the following hazards should be considered:
-
Flammable liquid and vapor.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Harmful if swallowed.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
2-Ethyl-3,4-difluorobenzaldehyde represents a promising, albeit currently under-explored, chemical entity with significant potential in various fields of chemical research and development. This technical guide has provided a comprehensive overview of the predicted physicochemical properties of this molecule, grounded in the established data of its close analogue, 3,4-difluorobenzaldehyde. Furthermore, a viable synthetic strategy has been proposed to facilitate its preparation in the laboratory. It is anticipated that this guide will serve as a valuable starting point for researchers embarking on the synthesis and application of this and other novel fluorinated aromatic compounds.
References
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The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]
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ResearchGate. (2009). Calculated on 1H and 13C NMR chemical shifts of 2,4-difluorobenzaldehyde isonicotinoylhydrazone and 2,3-dichlorobenzaldehyde isonicotinoylhydrazone with GIAO, IGAIM, and CSGT models. Retrieved from [Link]
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NP-MRD. (2022, September 6). Showing NP-Card for 2-ethylbenzaldehyde (NP0222349). Retrieved from [Link]
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